4-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzene-1-sulfonamide
Description
The compound 4-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzene-1-sulfonamide features a sulfonamide group attached to a brominated benzene ring and a methoxy-substituted phenyl moiety fused with an imidazo[1,2-a]pyrimidine heterocycle. This structure combines halogen (bromine), electron-donating (methoxy), and hydrogen-bonding (sulfonamide) functionalities, making it a candidate for targeted therapeutic applications, particularly in kinase inhibition or protein-binding studies. Synthetic routes for analogous compounds often involve coupling reactions of halogenated intermediates with heterocyclic amines under catalytic conditions .
Properties
IUPAC Name |
4-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O3S/c1-27-18-8-3-13(17-12-24-10-2-9-21-19(24)22-17)11-16(18)23-28(25,26)15-6-4-14(20)5-7-15/h2-12,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDFVDOFWBAPIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NS(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. The key steps include:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through multicomponent reactions, condensation reactions, or intramolecular cyclizations.
Introduction of the bromo group: This is usually done via electrophilic bromination using reagents such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the sulfonamide group: This step involves the reaction of the intermediate with sulfonyl chlorides in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromo group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
4-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 4-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Substituent Variations
The following table compares the target compound with structural analogs from published literature and patents:
Analysis of Substituent Effects
Bromine vs. Fluorine Halogenation
Sulfonamide vs. Benzamide Linkers
- Sulfonamide groups (target compound) improve solubility via hydrogen-bonding capacity and are common in kinase inhibitors (e.g., COX-2 inhibitors) .
- Benzamide analogs () exhibit reduced acidity but may enhance membrane permeability due to lower polarity .
Heterocyclic Core Variations
- Pyrimido-benzimidazole hybrids () introduce additional nitrogen atoms, altering electronic properties and binding specificity .
Auxiliary Substituents
- Methoxy groups (common in all compounds) enhance solubility and modulate electron density on aromatic rings .
Biological Activity
4-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzene-1-sulfonamide is a synthetic compound that has attracted significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- A bromo substituent at the para position of the benzamide.
- An imidazo[1,2-a]pyrimidine moiety, known for its diverse biological activities.
- A methoxyphenyl group that enhances lipophilicity and bioactivity.
This unique combination of functional groups contributes to its distinct biological properties.
Research indicates that 4-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzene-1-sulfonamide primarily acts as an inhibitor of cyclooxygenase-2 (COX-2) . This inhibition leads to a decrease in prostaglandin production, suggesting potential anti-inflammatory effects. Additionally, the compound has shown efficacy against various cancer cell lines, indicating its role as a potential anticancer agent .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anti-inflammatory | COX-2 inhibition | , |
| Anticancer | Inhibition of cancer cell proliferation | , |
| Antimicrobial | Potential against bacterial strains |
Case Studies
- Inhibition of COX-2 : A study demonstrated that the compound significantly reduces COX-2 activity in vitro, leading to decreased inflammatory markers in treated cells. This suggests its potential use in treating inflammatory diseases such as arthritis .
- Anticancer Activity : In preclinical trials, the compound exhibited potent activity against several cancer cell lines, including breast and colon cancer. The mechanism involves inducing apoptosis and inhibiting proliferation pathways associated with cancer growth .
- Antimicrobial Properties : Preliminary studies have indicated that the compound may possess antimicrobial activity against certain bacterial strains. Further research is needed to explore its effectiveness and mechanism in this area .
Synthesis and Industrial Application
The synthesis of 4-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzene-1-sulfonamide typically involves multistep reactions:
- Cyclization : Formation of the imidazo[1,2-a]pyrimidine core through intramolecular cyclization.
- Bromination : Introduction of the bromine atom using brominating agents.
- Sulfonamide Formation : Reaction with sulfonyl chlorides to form the sulfonamide group.
These methods ensure high yield and purity, adhering to green chemistry principles .
Q & A
Basic: What are the key steps and analytical methods for synthesizing 4-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzene-1-sulfonamide?
The synthesis typically involves:
Core Preparation : Construction of the imidazo[1,2-a]pyrimidine moiety via cyclization reactions, often using halogenated pyrimidine precursors.
Sulfonamide Coupling : Reaction of the core with a brominated benzene sulfonamide group under controlled pH and temperature (e.g., 60–80°C in DMF or THF).
Purification : Thin-layer chromatography (TLC) to monitor reaction progress, followed by column chromatography for isolation.
Verification : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structure and purity .
Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and hydrogen-bonding networks .
Advanced: How can crystallographic data inconsistencies (e.g., twinning, low resolution) be resolved during structure determination?
- Data Collection : Use high-intensity radiation (e.g., synchrotron sources) to improve resolution.
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals and validate with R1/wR2 metrics (<5% discrepancy).
- Validation Tools : Check for outliers using PLATON’s ADDSYM or CCDC’s Mercury .
Advanced: How should researchers address contradictions between spectral data and computational modeling results?
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).
- Dynamic Effects : Account for solvent interactions and conformational flexibility via molecular dynamics (MD) simulations.
- Error Analysis : Re-examine reaction conditions (e.g., pH, temperature) that may lead to unexpected byproducts .
Advanced: What strategies are recommended for studying the compound’s biological activity and target interactions?
- In Vitro Assays : Screen against kinase or phosphodiesterase targets using fluorescence polarization or SPR.
- SAR Studies : Modify substituents (e.g., bromo, methoxy groups) to assess activity changes.
- Co-Crystallization : Resolve ligand-target complexes via SXRD to identify binding motifs .
Advanced: How can solubility challenges in aqueous buffers be mitigated for in vitro assays?
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at the methoxy or sulfonamide positions .
Advanced: What methodologies support structure-activity relationship (SAR) studies for this sulfonamide derivative?
- Systematic Substitution : Synthesize analogs with varying substituents (e.g., fluoro, methyl groups) on the benzene or imidazo-pyrimidine rings.
- QSAR Modeling : Use Schrödinger’s Maestro or MOE to correlate electronic parameters (Hammett σ) with bioactivity .
Advanced: How can reaction yields be optimized for large-scale synthesis?
- Design of Experiments (DoE) : Screen parameters (temperature, catalyst loading) via response surface methodology (RSM).
- Catalyst Selection : Employ Pd(PPh3)4 for Suzuki couplings or CuI for Ullmann reactions.
- Workflow Automation : Use flow chemistry for continuous purification .
Advanced: What analytical approaches are suitable for studying degradation pathways under physiological conditions?
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (H2O2) conditions.
- HPLC-MS/MS : Identify degradation products and propose mechanisms (e.g., sulfonamide hydrolysis or imidazole ring oxidation) .
Advanced: How can intermolecular interactions (e.g., π-π stacking, hydrogen bonding) be analyzed to predict solid-state behavior?
- Crystallography : Resolve packing motifs (e.g., herringbone vs. layered arrangements) using Mercury’s Crystal Packing module.
- Computational Tools : Calculate interaction energies with DFT or MD simulations in Materials Studio .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
